

Physical and chemical properties of 3',4'-Dichloro-4'-fluorobenzophenone

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Compound of Interest

Compound Name: 3',4'-Dichloro-4'-fluorobenzophenone

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An In-depth Technical Guide to 3',4'-Dichloro-4'-fluorobenzophenone

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 3',4'-Dichloro-4'-fluorobenzophenone. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the potential applications of this halogenated benzophenone derivative.

Introduction

Benzophenones are a class of organic compounds with a diaryl ketone scaffold that serve as versatile building blocks in organic synthesis. The introduction of halogen substituents onto the phenyl rings can significantly alter the electronic, steric, and pharmacokinetic properties of the molecule, leading to a wide range of applications. Halogenated benzophenones are utilized as photoinitiators in polymer chemistry and as key intermediates in the synthesis of high-performance polymers and pharmaceuticals. The specific substitution pattern of chlorine and fluorine atoms in 3',4'-Dichloro-4'-fluorobenzophenone suggests its potential utility in the development of novel bioactive compounds and advanced materials.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3',4'-Dichloro-4'-fluorobenzophenone. It is important to note that while some experimental data for related compounds is available, many of the specific physical properties for this compound are based on computational models.

Property	Value	Source(s)
IUPAC Name	(3,4-Dichlorophenyl)(4-fluorophenyl)methanone	[1]
CAS Number	157428-51-8	[2]
Molecular Formula	C ₁₃ H ₇ Cl ₂ FO	[2]
Molecular Weight	269.09 g/mol	[2][3]
Monoisotopic Mass	267.9858 g/mol (Computed)	[2][3]
Appearance	Expected to be a crystalline solid	General knowledge
Melting Point	Not experimentally determined. Related compound 4-fluorobenzophenone has a melting point of 47-49 °C.	[4]
Boiling Point	Not experimentally determined. Related compound 4-fluorobenzophenone has a boiling point of 302 °C.	[5]
Solubility	Expected to be insoluble in water and soluble in non-polar organic solvents.	[6]
Topological Polar Surface Area	17.1 Å ² (Computed)	[2][3]
Complexity	277 (Computed)	[2][3]
XLogP3-AA	4.6 (Computed)	[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone is not extensively reported, a standard Friedel-Crafts acylation procedure can be employed. The following protocol is a representative method based on the synthesis of structurally similar benzophenone derivatives.

Synthesis of 3',4'-Dichloro-4'-fluorobenzophenone via Friedel-Crafts Acylation

This procedure describes the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone from 3,4-dichlorobenzoyl chloride and fluorobenzene using aluminum chloride as a catalyst.

Materials:

- 3,4-Dichlorobenzoyl chloride
- Fluorobenzene
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate (NaHCO_3), saturated solution
- Magnesium sulfate (MgSO_4), anhydrous
- Ethanol or hexane for recrystallization
- Ice

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

- **Addition of Acyl Chloride:** Cool the suspension to 0 °C in an ice bath. To this, add 3,4-dichlorobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane dropwise from the dropping funnel.
- **Addition of Fluorobenzene:** After the addition of the acyl chloride, add fluorobenzene (1.0 - 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- **Reaction:** Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** After the reaction is complete, cool the mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Workup:** Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 3',4'-Dichloro-4'-fluorobenzophenone can be purified by recrystallization.

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol or hexane.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Dry the purified crystals in a vacuum oven.

Analytical Methods

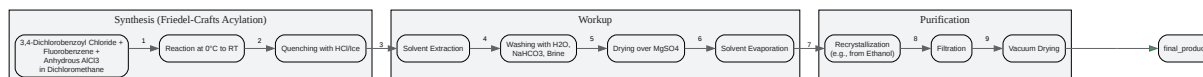
The characterization and purity assessment of 3',4'-Dichloro-4'-fluorobenzophenone can be performed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the compound. The aromatic region of the ^1H NMR spectrum will show characteristic splitting patterns for the substituted phenyl rings.
- **Infrared (IR) Spectroscopy:** IR spectroscopy will show a strong absorption band characteristic of the carbonyl ($\text{C}=\text{O}$) stretching vibration, typically in the range of $1650\text{--}1670\text{ cm}^{-1}$.
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
- **High-Performance Liquid Chromatography (HPLC):** HPLC can be used to determine the purity of the synthesized compound.
- **Melting Point Analysis:** The melting point of the purified product can be determined and used as an indicator of purity.

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 3',4'-Dichloro-4'-fluorobenzophenone.



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Caption: General workflow for the synthesis and purification of 3',4'-Dichloro-4'-fluorobenzophenone.

Potential Applications

While specific biological activities for 3',4'-Dichloro-4'-fluorobenzophenone are not yet well-documented, its structural features suggest several areas of potential application:

- **Medicinal Chemistry:** The benzophenone scaffold is present in numerous biologically active molecules. The specific halogenation pattern of this compound could be explored for its potential as an intermediate in the synthesis of novel therapeutic agents, such as kinase inhibitors or antiviral compounds.
- **Materials Science:** As a halogenated aromatic ketone, it may find use as a photoinitiator for UV curing applications or as a monomer for the synthesis of specialty polymers with enhanced thermal stability and flame retardant properties.
- **Chemical Synthesis:** It can serve as a versatile intermediate for the synthesis of more complex molecules through further functionalization of the aromatic rings or the carbonyl group.

Conclusion

3',4'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone with potential applications in both medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, its synthesis can be readily achieved through established methods like Friedel-Crafts acylation. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and characterization, encouraging further research into its potential uses.

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